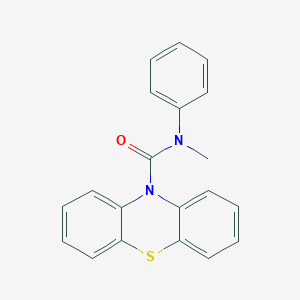
N-methyl-N-phenyl-10H-phenothiazine-10-carboxamide
Vue d'ensemble
Description
N-methyl-N-phenyl-10H-phenothiazine-10-carboxamide, also known as MPTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTP is a derivative of phenothiazine and has been synthesized using different methods.
Mécanisme D'action
N-methyl-N-phenyl-10H-phenothiazine-10-carboxamide is converted into MPP+ by MAO-B in the brain. MPP+ selectively binds to the dopamine transporter, leading to the accumulation of dopamine in the cytoplasm of dopaminergic neurons. This accumulation causes oxidative stress, mitochondrial dysfunction, and ultimately, cell death. The mechanism of action of this compound has been extensively studied and has contributed to the understanding of Parkinson's disease pathogenesis.
Biochemical and Physiological Effects:
This compound has been shown to induce Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. This compound-induced Parkinson's disease is characterized by the selective loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein inclusions in the brain. This compound has also been shown to affect other neurotransmitter systems, such as the noradrenergic and serotonergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-phenyl-10H-phenothiazine-10-carboxamide has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animal models, its selectivity for dopaminergic neurons, and its well-characterized mechanism of action. However, this compound also has limitations, including its toxicity and the need for careful handling and purification to avoid impurities that may affect its properties.
Orientations Futures
For N-methyl-N-phenyl-10H-phenothiazine-10-carboxamide research include the development of new this compound derivatives with improved selectivity and reduced toxicity, the study of the long-term effects of this compound on the brain, and the use of this compound in combination with other compounds to study Parkinson's disease pathogenesis.
Applications De Recherche Scientifique
N-methyl-N-phenyl-10H-phenothiazine-10-carboxamide has been used in scientific research as a tool to study Parkinson's disease. This compound is converted into MPP+ (1-methyl-4-phenylpyridinium ion) by monoamine oxidase B (MAO-B) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. This has led to the development of animal models for Parkinson's disease and the discovery of new treatments for the disease.
Propriétés
IUPAC Name |
N-methyl-N-phenylphenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-21(15-9-3-2-4-10-15)20(23)22-16-11-5-7-13-18(16)24-19-14-8-6-12-17(19)22/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYVWFIHMQQOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[ethyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride](/img/structure/B3981976.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B3981981.png)
![4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B3981989.png)
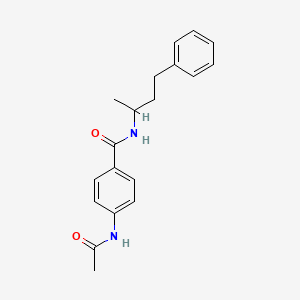

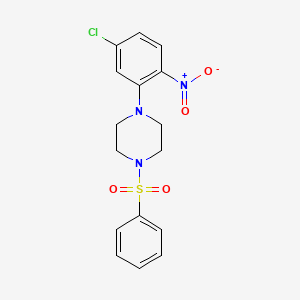
![6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenyl-4-hexyn-3-ol hydrochloride](/img/structure/B3982028.png)
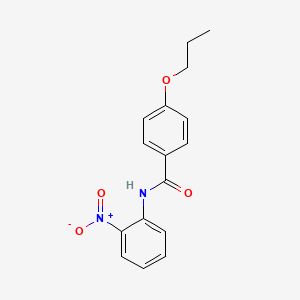

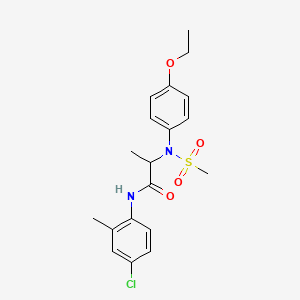
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982047.png)

![2-[3-(2-allylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3982066.png)
![8-(1-azepanylcarbonyl)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3982080.png)